molecular formula C10H11BFeO2-6 B13788703 Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron

Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron

Cat. No.: B13788703
M. Wt: 229.85 g/mol
InChI Key: FPJMDCLXIMUKRT-UHFFFAOYSA-N
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Description

Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron is a complex organometallic compound that combines the properties of cyclopentadienyl ligands, boronic acid, and iron

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron typically involves the reaction of cyclopentadienyl iron complexes with boronic acid derivatives. One common method is the reaction of cyclopentadienyl iron dicarbonyl dimer with boronic acid in the presence of a suitable base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iron, which can alter its reactivity and properties.

    Reduction: Reduction reactions can convert the iron center to a lower oxidation state, affecting the overall stability and reactivity of the compound.

    Substitution: The cyclopentadienyl ligands can undergo substitution reactions with other ligands, leading to the formation of new organometallic complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under controlled temperatures and inert atmospheres.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.

    Substitution: Ligand substitution reactions often require the presence of a suitable catalyst and are conducted under inert atmospheres to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes. Substitution reactions can produce a variety of new organometallic compounds with different ligands.

Scientific Research Applications

Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron has several scientific research applications, including:

    Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

    Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of metal-based therapeutics.

    Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its ability to facilitate specific chemical transformations.

Mechanism of Action

The mechanism of action of cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron involves its ability to coordinate with various ligands and undergo redox reactions. The iron center can participate in electron transfer processes, while the cyclopentadienyl ligands provide stability and facilitate ligand exchange reactions. The boronic acid moiety can interact with other molecules through hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyl iron dicarbonyl dimer: A related compound with similar structural features but different reactivity due to the presence of carbonyl ligands.

    Ferrocene: Another organometallic compound with cyclopentadienyl ligands, but with a different iron oxidation state and coordination environment.

    Cyclopentadienyl manganese tricarbonyl: A compound with similar cyclopentadienyl ligands but different metal center and reactivity.

Uniqueness

Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron is unique due to the presence of both boronic acid and cyclopentadienyl ligands, which provide a combination of reactivity and stability not found in other similar compounds. This unique combination allows for a wide range of applications in various scientific fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C10H11BFeO2-6

Molecular Weight

229.85 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron

InChI

InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q-1;-5;

InChI Key

FPJMDCLXIMUKRT-UHFFFAOYSA-N

Canonical SMILES

B([C-]1C=CC=C1)(O)O.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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